molecular formula C14H14F3N3O B1306085 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 808764-45-6

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B1306085
CAS No.: 808764-45-6
M. Wt: 297.28 g/mol
InChI Key: FUFZNHHSSMCXCZ-UHFFFAOYSA-N
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Description

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a piperidine ringThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The phenyl ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}morpholine
  • 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidine
  • 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azepane

Uniqueness

Compared to these similar compounds, 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine offers a unique combination of structural features that enhance its stability, bioavailability, and potential for diverse applications. The presence of the piperidine ring, in particular, may confer additional pharmacokinetic advantages, such as improved metabolic stability and reduced toxicity .

Properties

IUPAC Name

5-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-3-1-2-10(8-11)12-19-13(21-20-12)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFZNHHSSMCXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381212
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-45-6
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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